molecular formula C26H26N2O4 B12488943 Ethyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12488943
M. Wt: 430.5 g/mol
InChI Key: YAIIXVMNUJTFDK-UHFFFAOYSA-N
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Description

ETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a biphenyl structure, an amide linkage, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

    Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Amide bond formation: The biphenyl derivative is then reacted with an amine to form the amide bond.

    Introduction of the morpholine ring: The final step involves the reaction of the amide derivative with morpholine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The biphenyl structure can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of biphenyl quinones.

    Reduction: Formation of biphenyl amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

ETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or bacterial infections.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of ETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The biphenyl structure allows for π-π interactions, while the amide and morpholine groups can form hydrogen bonds and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(MORPHOLIN-4-YL)BENZOATE: This compound lacks the biphenyl structure and may have different biological activities.

  • 4-{2′-(2H-TETRAZOLE-5-YL)-[1,1′-BIPHENYL]-4-YL}METHYLAMINO]BENZOIC ACID DERIVATIVES : These compounds have a similar biphenyl structure but different functional groups, which may result in different properties and applications.

Uniqueness

ETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of a biphenyl structure, an amide linkage, and a morpholine ring

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C26H26N2O4/c1-2-32-26(30)23-18-22(12-13-24(23)28-14-16-31-17-15-28)27-25(29)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,27,29)

InChI Key

YAIIXVMNUJTFDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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